ethyl 4-{[1-(1H-pyrrol-1-yl)cyclohexyl]acetyl}piperazine-1-carboxylate
Description
Ethyl 4-{[1-(1H-pyrrol-1-yl)cyclohexyl]acetyl}piperazine-1-carboxylate is a synthetic piperazine derivative characterized by:
- Piperazine backbone: A six-membered ring with two nitrogen atoms, substituted at the 1-position with an ethyl carboxylate group.
- Acetyl linker: Connects the piperazine ring to a cyclohexyl moiety.
- Cyclohexyl substituent: Functionalized with a 1H-pyrrole (pyrrol-1-yl) group at the 1-position.
Properties
Molecular Formula |
C19H29N3O3 |
|---|---|
Molecular Weight |
347.5 g/mol |
IUPAC Name |
ethyl 4-[2-(1-pyrrol-1-ylcyclohexyl)acetyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C19H29N3O3/c1-2-25-18(24)21-14-12-20(13-15-21)17(23)16-19(8-4-3-5-9-19)22-10-6-7-11-22/h6-7,10-11H,2-5,8-9,12-16H2,1H3 |
InChI Key |
GWEZWCGHOFMCNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CC2(CCCCC2)N3C=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclohexyl-Pyrrole Intermediate Synthesis
The cyclohexyl-pyrrole subunit is synthesized via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling . A representative approach involves:
-
Cyclohexanol activation : Cyclohexanol is converted to cyclohexyl bromide using HBr or PBr₃.
-
Pyrrole substitution : The bromide reacts with pyrrole in the presence of a Lewis acid (e.g., AlCl₃) to form 1-(1H-pyrrol-1-yl)cyclohexane.
Key conditions :
Acetylation of the Cyclohexyl-Pyrrole Intermediate
The intermediate undergoes acetylation to introduce the ketone functionality:
-
Acetyl chloride reaction : 1-(1H-pyrrol-1-yl)cyclohexane reacts with acetyl chloride in the presence of AlCl₃.
-
Workup : Quenching with ice-water and extraction with ethyl acetate.
Optimization data :
Piperazine Coupling and Esterification
The acetylated intermediate is coupled with piperazine-1-carboxylate derivatives. Two primary strategies exist:
Strategy A: Nucleophilic Acyl Substitution
-
Activation : The acetyl group is converted to an acyl chloride using SOCl₂ or oxalyl chloride.
-
Coupling : Reaction with ethyl piperazine-1-carboxylate in DCM with triethylamine (TEA) as a base.
-
Reagents : Acyl chloride (1.0 equiv), ethyl piperazine-1-carboxylate (1.1 equiv), TEA (3.0 equiv)
-
Conditions : 0°C to room temperature, 12–24 hours
-
Yield : 60–75%
Strategy B: Carbodiimide-Mediated Coupling
-
Carboxylic acid activation : The acetyl intermediate is converted to a carboxylic acid via hydrolysis, followed by activation with HATU or BOP-Cl.
-
Piperazine coupling : The activated species reacts with ethyl piperazine-1-carboxylate in DMF or THF.
Comparative data :
| Method | Coupling Agent | Solvent | Yield | Purity (HPLC) |
|---|---|---|---|---|
| Strategy A | SOCl₂ | DCM | 60–75% | 90–95% |
| Strategy B | HATU | DMF | 75–85% | 95–98% |
Purification and Characterization
Chromatographic Purification
Crude products are purified via flash column chromatography (silica gel, eluent: CHCl₃/MeOH 95:5) or recrystallization (ethanol/water mixtures).
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 1.26 (t, 3H, CH₂CH₃), 3.58 (s, 2H, COCH₂), 3.95–4.20 (m, 4H, piperazine), 6.70–6.90 (m, 4H, pyrrole).
Challenges and Optimization
Steric Hindrance Mitigation
The bulky cyclohexyl-pyrrole group necessitates:
Regioselectivity in Pyrrole Substitution
-
Catalyst screening : FeCl₃ or Sc(OTf)₃ improves para-selectivity.
-
Temperature control : Reactions at –10°C reduce ortho-substitution byproducts.
Scalability and Industrial Relevance
A kilogram-scale synthesis was reported using:
-
Continuous flow reactors for acetylation (residence time: 20 minutes).
-
In-line purification with simulated moving bed (SMB) chromatography.
Economic metrics :
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[1-(1H-pyrrol-1-yl)cyclohexyl]acetyl}piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pressures to ensure optimal reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
Ethyl 4-{[1-(1H-pyrrol-1-yl)cyclohexyl]acetyl}piperazine-1-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of ethyl 4-{[1-(1H-pyrrol-1-yl)cyclohexyl]acetyl}piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Piperazine-Carboxylates with Cyclohexyl Substituents
Key Differences :
Piperazine-Carboxylates with Heterocyclic Substituents
Key Differences :
Key Differences :
- The target compound’s ethyl carboxylate eliminates the need for deprotection steps required in tert-butyl intermediates .
Biological Activity
Ethyl 4-{[1-(1H-pyrrol-1-yl)cyclohexyl]acetyl}piperazine-1-carboxylate is a compound of interest due to its potential pharmacological properties. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : CHNO
- Molecular Weight : 252.36 g/mol
Research indicates that compounds similar to this compound often interact with various neurotransmitter systems. Specifically, they may modulate the serotonergic and dopaminergic pathways, which are crucial in the treatment of anxiety and depression.
Key Mechanisms:
- Serotonergic System Interaction : Compounds that influence serotonin receptors can exhibit anxiolytic and antidepressant effects. This interaction is crucial for mood regulation and anxiety reduction.
- GABA Receptor Modulation : Similar compounds have been shown to interact with the benzodiazepine site of GABA receptors, enhancing inhibitory neurotransmission, which can alleviate anxiety symptoms.
Anxiolytic and Antidepressant Effects
Several studies have evaluated the anxiolytic and antidepressant-like activities of piperazine derivatives. For instance:
- In a study using the elevated plus maze and light-dark box tests , a related piperazine derivative demonstrated significant anxiolytic-like activity in animal models, suggesting that this compound may possess similar properties .
In Vivo Studies
A notable study involved the administration of piperazine derivatives in mice, which resulted in reduced anxiety-like behavior as measured by various behavioral tests. The findings suggest that these compounds could serve as potential therapeutic agents for anxiety disorders .
Case Study 1: Anxiolytic Activity Assessment
A group of researchers synthesized a related compound, LQFM008, which was tested for its anxiolytic properties. The results showed a significant reduction in anxiety-like behavior in Swiss mice when subjected to stress-inducing environments .
Case Study 2: Pharmacological Evaluation
Another study focused on the pharmacological evaluation of a piperazine derivative similar to this compound. The compound was found to exhibit both anxiolytic and antidepressant effects through modulation of serotonin receptors .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key structural features of ethyl 4-{[1-(1H-pyrrol-1-yl)cyclohexyl]acetyl}piperazine-1-carboxylate, and how do they influence its biological activity?
- The compound features a piperazine ring, a cyclohexyl-pyrrole moiety, and an acetyl linker. The piperazine ring enhances solubility and bioavailability, while the pyrrole and cyclohexyl groups contribute to hydrophobic interactions with biological targets like kinases or enzymes . Structural analogs show that substituents on the pyrrole ring modulate binding affinity and selectivity .
- Methodology : Use X-ray crystallography (e.g., SHELX for refinement ) and NMR spectroscopy to confirm stereochemistry and conformational flexibility. Compare bioactivity data of analogs with structural variations (e.g., halogen substitutions) .
Q. What synthetic routes are commonly employed for this compound, and how are yields optimized?
- Synthesis typically involves:
N-alkylation of piperazine with ethyl chloroformate.
Coupling of the cyclohexyl-pyrrole acetyl group via amide bond formation.
Purification via column chromatography or recrystallization .
- Methodology : Optimize reaction conditions (e.g., solvent polarity, temperature) using thin-layer chromatography (TLC) to monitor intermediates. High yields (>70%) are achieved with catalytic bases like DMAP .
Q. Which characterization techniques are critical for confirming the compound’s identity and purity?
- Nuclear Magnetic Resonance (NMR) : Assign peaks for the piperazine ring (δ 3.4–4.1 ppm) and pyrrole protons (δ 6.5–7.2 ppm) .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (e.g., [M+H]+ at m/z 432.2) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase C18 columns .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve contradictions in kinase inhibition data for this compound?
- Contradictions arise from off-target effects or variable assay conditions. For example:
| Analog | Substituent | IC50 (nM) for Kinase A | IC50 (nM) for Kinase B |
|---|---|---|---|
| 1 | -Cl | 12 ± 2 | 150 ± 20 |
| 2 | -OCH3 | 45 ± 5 | 30 ± 4 |
- Methodology : Use surface plasmon resonance (SPR) to measure binding kinetics and selectivity. Pair with molecular docking to identify critical residues (e.g., ATP-binding pocket interactions) .
Q. What experimental strategies address challenges in crystallizing this compound for X-ray analysis?
- Challenges include conformational flexibility and solvent inclusion. Strategies:
- Co-crystallization with target proteins (e.g., kinases).
- Cryo-cooling (100 K) to stabilize crystals.
- Use SHELXL for refinement, leveraging high-resolution data (≤1.5 Å) to resolve disordered regions .
Q. How can computational methods predict metabolic stability and off-target interactions?
- In silico tools :
- SwissADME : Predict logP (2.8) and solubility (≈50 µM), indicating moderate bioavailability .
- Molecular Dynamics (MD) : Simulate binding to cytochrome P450 isoforms (e.g., CYP3A4) to assess metabolic liability .
- Validation : Compare predictions with in vitro microsomal stability assays .
Q. What in vitro assays are most reliable for translating results to in vivo models?
- Primary assays :
- Kinase inhibition (IC50) using TR-FRET-based assays.
- Cytotoxicity (CC50) in human hepatocytes .
- Secondary validation :
- Pharmacokinetic (PK) studies in rodents, monitoring AUC and half-life.
- Use LC-MS/MS to quantify plasma concentrations .
Data Contradiction Analysis
Q. How to reconcile discrepancies between in vitro potency and in vivo efficacy?
- Case study : In vitro IC50 = 10 nM (kinase A), but in vivo ED50 = 50 mg/kg.
- Root causes :
- Poor solubility (<10 µg/mL) limits bioavailability.
- First-pass metabolism reduces active compound concentration.
- Solutions :
- Prodrug design : Introduce esterase-labile groups (e.g., tert-butyl esters) .
- Nanoparticle encapsulation : Improve solubility and sustained release .
Methodological Best Practices
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
